molecular formula C19H20FN5O2 B12242667 3-Fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-methylpyridine

3-Fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-methylpyridine

Cat. No.: B12242667
M. Wt: 369.4 g/mol
InChI Key: YCBAKXRKXPPIQR-UHFFFAOYSA-N
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Description

3-Fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-methylpyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of a broader class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-methylpyridine typically involves multi-step organic reactions. One common approach includes the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the fluoro and piperidine moieties. Key steps often involve:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-Fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-methylpyridine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases, such as the transforming growth factor-β activated kinase (TAK1). This inhibition leads to the suppression of key signaling pathways, including NF-κB, p38MAPK, ERK, and STAT3. Consequently, this affects the expression of regulators involved in cell growth and survival, such as PIM2, MYC, Mcl1, IRF4, and Sp1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-methylpyridine is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic benefits. Its ability to inhibit TAK1 at nanomolar concentrations sets it apart from other similar compounds .

Properties

Molecular Formula

C19H20FN5O2

Molecular Weight

369.4 g/mol

IUPAC Name

(5-fluoro-6-methylpyridin-2-yl)-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H20FN5O2/c1-13-15(20)2-3-16(22-13)19(26)24-9-6-14(7-10-24)12-27-18-5-4-17-21-8-11-25(17)23-18/h2-5,8,11,14H,6-7,9-10,12H2,1H3

InChI Key

YCBAKXRKXPPIQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3)F

Origin of Product

United States

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